
1-(p-Tolyl)prop-2-yn-1-ol
説明
1-(p-Tolyl)prop-2-yn-1-ol is a chemical compound with the CAS number 7342-07-6 .
Synthesis Analysis
The synthesis of propargylic alcohols, which includes this compound, involves the use of iodobenzene, Pd(PPh3)2Cl2, CuI, and Et3N. The mixture is stirred at room temperature, then heated in an oil bath. The resulting mixture is then dropped into water and extracted with EtOAc .Molecular Structure Analysis
The molecular formula of this compound is C10H10O .Chemical Reactions Analysis
Propargylic alcohols, including this compound, can undergo reactions with aryl thiols in the presence of N-hydroxyphthalimide and dichloroethane .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 146.18600, a density of 1.1±0.1 g/cm3, a boiling point of 234.6±25.0 °C at 760 mmHg, and a flash point of 104.0±18.2 °C .科学的研究の応用
Stereoselective Synthesis
1-(p-Tolyl)prop-2-yn-1-ol is employed in stereoselective synthesis processes, particularly in the creation of β-ketoesters. The activation of prop-2-yn-1-ols using specific catalysts like [Ru(μ-O2CH)(CO)2(PPh3)]2 in the presence of carboxylic acids facilitates the formation of unsaturated β-ketoesters. This process is noteworthy for its ability to retain the configuration at the propargylic carbon when optically active prop-2-yn-1-ols are utilized, providing a new pathway to access optically active β-ketoesters (Darcel et al., 1997).
Supramolecular Assembly
Research on the solid-state supramolecular assembly of prop-2-yn-1-ol and its alkynediol transition metal complexes (e.g., with Pt and Ni) reveals insights into the intermolecular interactions and hydrogen-bonding patterns. These studies, based on crystal structure determinations, contribute to understanding the structural characteristics and potential applications of these compounds in materials science and coordination chemistry (Braga et al., 1997).
Conformational Analysis
The conformational analysis of related compounds, such as 1-p-tolyl-2-phenyl-1-propanols and 1-p-tolyl-2-phenyl-1-propanone, through NMR spectroscopy offers insights into the preferred rotamer arrangements and the impact of substituent groups on molecular conformation. This research contributes to a deeper understanding of molecular behavior and could inform the design of molecules with desired physical and chemical properties (Kunieda et al., 1983).
Ruthenium-Catalyzed C-C Coupling
The carbon-carbon coupling of prop-2-yn-1-ols with allyl alcohol, catalyzed by ruthenium(II) compounds, demonstrates a highly regioselective process leading to 2-alkoxy-5-methylenetetrahydropyrans. This method stands out for its efficiency in synthesizing molecules containing multiple tetrahydropyran moieties, showcasing the versatility of prop-2-yn-1-ols in complex organic syntheses (Dérien et al., 1999).
Rhodium-Catalyzed Cyclization
This compound derivatives undergo rhodium-catalyzed cyclization, a process that efficiently constructs cyclopentanone derivatives fused with an aromatic ring. This method, leveraging the addition of acetylides to aryl aldehydes followed by catalytic cyclization, illustrates the compound's utility in generating structurally complex and functionally diverse cyclic compounds (Yamabe et al., 2005).
生化学分析
Biochemical Properties
1-(p-Tolyl)prop-2-yn-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the compound’s involvement in metabolic pathways where it may serve as a substrate or intermediate. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit the activity of certain oxidoreductases by binding to their active sites, thereby preventing substrate access. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or acidic environments. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and alcohol dehydrogenases. These interactions facilitate its conversion into various metabolites, which can further participate in biochemical reactions. The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or lysosomes. The localization of this compound within these subcellular structures can impact its activity and function, contributing to its overall biochemical effects .
特性
IUPAC Name |
1-(4-methylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7,10-11H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRVVPCYHOFMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456481 | |
| Record name | AGN-PC-05IX1O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7342-07-6 | |
| Record name | AGN-PC-05IX1O | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



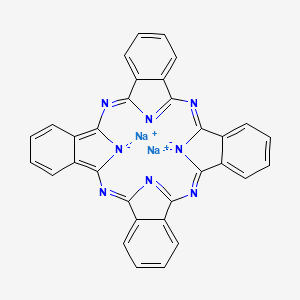
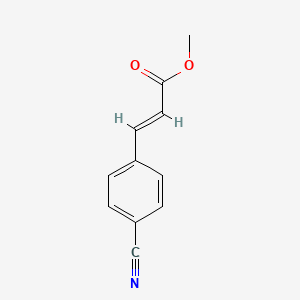
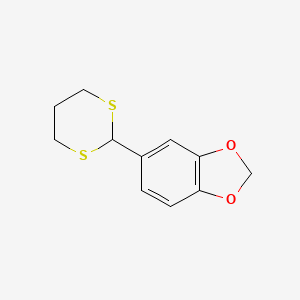
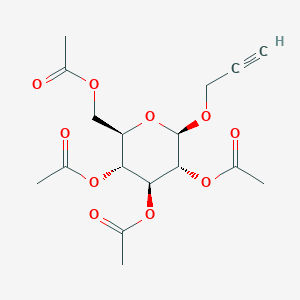
![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
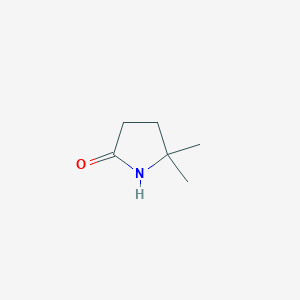

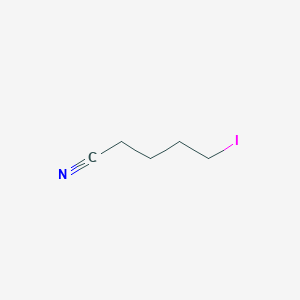
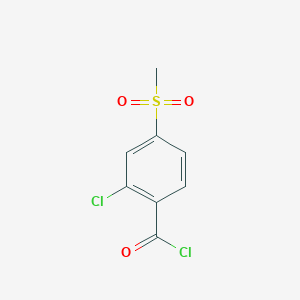
![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)
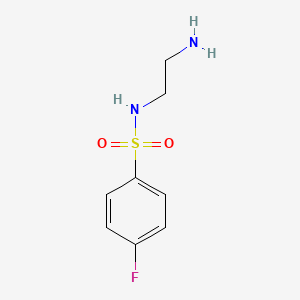
![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)
